2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
CAS No.:
Cat. No.: VC20194578
Molecular Formula: C18H18ClN5OS
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN5OS |
|---|---|
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | 2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C18H18ClN5OS/c1-11-5-3-4-6-14(11)17-22-23-18(24(17)20)26-10-16(25)21-15-8-7-13(19)9-12(15)2/h3-9H,10,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | YOUJBCKXVUDKFB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)C |
Introduction
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. It features a triazole ring, a sulfanyl group, and an acetamide moiety, making it of interest in medicinal chemistry and pharmaceuticals due to its potential biological activities, including antimicrobial and anticancer properties.
Structural Features
The compound's structure includes a triazole ring, which is known for its diverse biological activities, and an acetamide functional group that enhances its solubility and reactivity. The presence of the 2-methylphenyl and 4-chloro-2-methylphenyl groups contributes to the compound's lipophilicity, potentially influencing its pharmacokinetic properties.
| Structural Component | Description |
|---|---|
| Triazole Ring | Known for diverse biological activities |
| Sulfanyl Group | Contributes to chemical reactivity |
| Acetamide Moiety | Enhances solubility and reactivity |
| 2-Methylphenyl Group | Contributes to lipophilicity |
| 4-Chloro-2-methylphenyl Group | Influences pharmacokinetic properties |
Synthesis
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide typically involves multi-step synthetic routes. Key steps include reactions in solvents such as dimethylformamide or dimethyl sulfoxide and may require catalysts like palladium on carbon. Purification techniques often involve recrystallization or chromatography.
Biological Activity
The biological activity of this compound is primarily linked to its ability to interact with biological targets, contributing to its potential therapeutic effects in antimicrobial and anticancer applications. The triazole structure is particularly notable for its significant biological activities.
Applications
Given its potential biological activities, 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide is of interest in medicinal chemistry and pharmaceutical research. It could serve as a candidate for developing new antimicrobial and anticancer drugs.
Comparison with Similar Compounds
Similar compounds, such as those with variations in the substituents around the triazole core, may exhibit different biological activities and physical properties. For example, compounds like 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide and 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide have distinct pharmacological profiles due to their unique combinations of substituents.
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